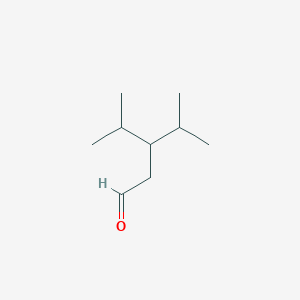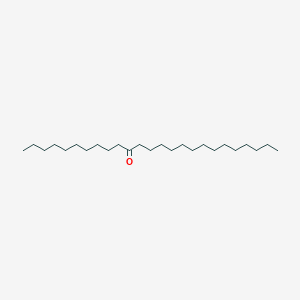
N-Butylpropanamide--benzene (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Butylpropanamide–benzene (1/1) is a compound that consists of N-butylpropanamide and benzene in a 1:1 ratio
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Butylpropanamide–benzene (1/1) typically involves the reaction of N-butylpropanamide with benzene under specific conditions. The reaction can be carried out using a catalyst to facilitate the process. Common catalysts include Lewis acids such as aluminum chloride (AlCl3) or ferric chloride (FeCl3). The reaction is usually conducted at elevated temperatures to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of N-Butylpropanamide–benzene (1/1) can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of advanced purification techniques such as distillation and crystallization ensures the production of high-purity compounds suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
N-Butylpropanamide–benzene (1/1) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic substitution reactions are common, especially in the benzene ring. Reagents such as bromine (Br2) or nitric acid (HNO3) can be used under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Bromine (Br2) in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
N-Butylpropanamide–benzene (1/1) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-Butylpropanamide–benzene (1/1) involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Butylpropanamide: A simpler amide compound with similar functional groups.
Benzamide: Another amide compound with a benzene ring.
N-Butylbenzamide: A compound that combines the structural features of both N-butylpropanamide and benzene.
Uniqueness
N-Butylpropanamide–benzene (1/1) is unique due to its specific combination of N-butylpropanamide and benzene in a 1:1 ratio
Eigenschaften
CAS-Nummer |
194150-13-5 |
|---|---|
Molekularformel |
C13H21NO |
Molekulargewicht |
207.31 g/mol |
IUPAC-Name |
benzene;N-butylpropanamide |
InChI |
InChI=1S/C7H15NO.C6H6/c1-3-5-6-8-7(9)4-2;1-2-4-6-5-3-1/h3-6H2,1-2H3,(H,8,9);1-6H |
InChI-Schlüssel |
ZINDQLGENAVYJZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNC(=O)CC.C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



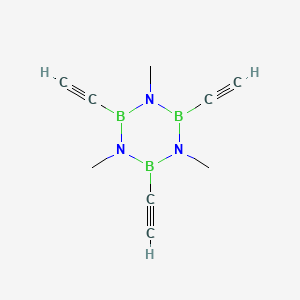

![N-Nitroso-N-spiro[2.2]pentan-1-ylurea](/img/structure/B12576399.png)
![4,5-Bis[(2-ethylbutyl)sulfanyl]-2H-1,3-dithiole-2-thione](/img/structure/B12576404.png)
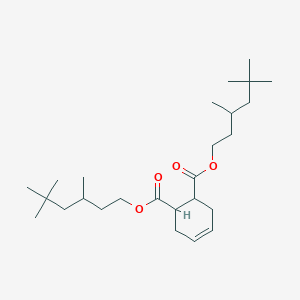
![6,7-Dimethylidenebicyclo[3.1.1]heptane](/img/structure/B12576425.png)
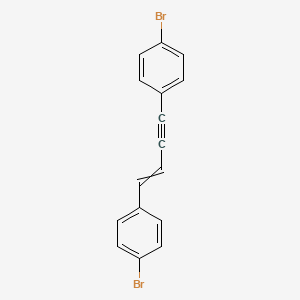
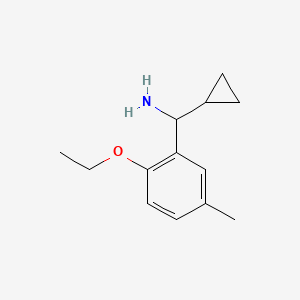
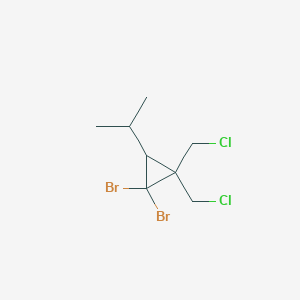
![2-[(2-Methyl-1H-indol-3-yl)methylene]-N-(4-methylphenyl)hydrazinecarbothioamide](/img/structure/B12576446.png)
![4,4'-{[1,1'-Biphenyl]-4,4'-diylbis[(3-methylphenyl)azanediyl]}dibenzonitrile](/img/structure/B12576453.png)
